acetic acid

Catalog No.
S1523554
CAS No.
16651-47-1
M.F
C2H4O2
M. Wt
62.037 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

16651-47-1

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

62.037 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1

InChI Key

QTBSBXVTEAMEQO-ZDOIIHCHSA-N

SMILES

CC(=O)O

Synonyms

[13C2]-Acetic Acid ; Acetic-13C2 Acid;

Canonical SMILES

CC(=O)O

Isomeric SMILES

[13CH3][13C](=O)O

The exact mass of the compound Acetic acid-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetic acid-13C2 (13CH313CO2H) is a doubly stable-isotope-labeled metabolic precursor and analytical standard featuring a >99 atom % 13C enrichment. As a fundamental two-carbon building block, it provides a precise +2 Da mass shift and incorporates NMR-active spin-1/2 nuclei at both carbon positions. In procurement and material selection, its value is defined by its ability to act as an exact chemical and chromatographic mimic of native acetic acid while offering absolute mass-spectrometric distinguishability. It is critical for targeted metabolomics, quantitative LC-MS/MS internal standardization, and metabolic flux analysis (MFA) where label stability, precise co-elution, and the tracking of intact C2 units are mandatory for reproducible data[1].

Substituting Acetic acid-13C2 with unlabeled acetic acid completely nullifies its utility in mass spectrometry and NMR, as it lacks the necessary mass shift and isotopic spin properties for differentiation from endogenous background. Downgrading to singly labeled Acetic acid-1-13C provides only a +1 Da shift, which frequently overlaps with the ~1.1% natural 13C abundance of target analytes, and fails to produce the 13C-13C J-coupling required to prove intact two-carbon unit incorporation in polyketide or lipid biosynthesis. Furthermore, attempting to use deuterated acetic acid (e.g., acetic acid-d4) introduces significant kinetic isotope effects that alter chromatographic retention times (causing LC-MS co-elution failure) and risks severe signal loss due to hydrogen-deuterium (H/D) exchange in aqueous biological matrices[1].

Chromatographic Co-elution Fidelity in LC-MS Workflows

In quantitative LC-MS/MS metabolomics, internal standards must exactly co-elute with the target analyte to properly correct for matrix-induced ion suppression. Acetic acid-13C2 exhibits a retention time shift (ΔRT) of virtually 0.00 seconds compared to native acetic acid, owing to the negligible lipophilicity difference of the 13C isotope. In contrast, deuterated analogs (e.g., acetic acid-d4) exhibit a measurable deuterium isotope effect, often shifting retention times by several seconds in reverse-phase chromatography [1]. This chromatographic divergence means the deuterated standard experiences a different ionization matrix environment than the native analyte, compromising quantitative accuracy.

Evidence DimensionChromatographic retention time shift (ΔRT) vs. native analyte
Target Compound DataΔRT ≈ 0.00 seconds (perfect co-elution)
Comparator Or BaselineAcetic acid-d4 (ΔRT > 2-5 seconds shift)
Quantified DifferenceComplete elimination of the deuterium-induced retention time shift
ConditionsReverse-phase LC-MS/MS quantitative metabolomics

Perfect co-elution is mandatory for internal standards to accurately correct for matrix effects and ensure reproducible quantification in clinical and research bioanalysis.

Intact C2 Unit Tracing via NMR J-Coupling

Tracing the biosynthesis of complex lipids, cholesterol, and polyketides requires confirming whether a two-carbon acetate unit is incorporated intact or cleaved during metabolism. Acetic acid-13C2 provides a distinct 13C-13C scalar coupling (J_CC ≈ 50-60 Hz) in 13C NMR spectroscopy, appearing as a quantifiable doublet signal when the intact C-C bond is preserved in the downstream metabolite. Singly labeled Acetic acid-1-13C yields only singlet signals, making it mathematically impossible to differentiate between the incorporation of an intact acetate unit and the random reassembly of cleaved carbon fragments[1].

Evidence Dimension13C-13C scalar coupling (J-coupling) detection in NMR
Target Compound DataResolvable doublet signals (J_CC ≈ 50-60 Hz)
Comparator Or BaselineAcetic acid-1-13C (Singlet signals only, 0 Hz coupling)
Quantified Difference100% confirmation of intact C-C bond retention vs. ambiguous single-carbon tracking
Conditions13C-NMR analysis of downstream biosynthetic metabolites

Procurement of the doubly labeled isotope is the only way to definitively map intact two-carbon assembly in secondary metabolite and lipid biosynthesis pathways.

Elimination of Natural Isotope Interference in MS

For low-abundance metabolite quantification, the internal standard must be easily distinguishable from the natural isotopic envelope of the native molecule. Acetic acid-13C2 provides a +2.0067 Da mass shift (M+2), cleanly separating its signal from the native molecule. When using singly labeled Acetic acid-1-13C (M+1 shift), the standard's signal heavily overlaps with the natural M+1 isotopologue of the native analyte (driven by the ~1.1% natural abundance of 13C). This overlap artificially inflates baseline noise and severely restricts the linear dynamic range of the assay [1].

Evidence DimensionMass shift and natural isotopic interference
Target Compound Data+2 Da shift (M+2), avoiding native M+1 envelope
Comparator Or BaselineAcetic acid-1-13C (+1 Da shift, overlaps with ~1.1% natural 13C background)
Quantified DifferenceComplete resolution from the M+1 natural abundance interference
ConditionsHigh-resolution mass spectrometry (HRMS) of biological extracts

A +2 Da mass shift is critical for achieving high signal-to-noise ratios and broad dynamic ranges in targeted mass spectrometry assays.

Absolute Label Stability in Aqueous and Enzymatic Systems

Isotope-labeled standards must survive extensive sample preparation and prolonged biological incubations without losing their label. The 13C atoms in Acetic acid-13C2 are covalently locked within the carbon skeleton, yielding a 0% isotopic exchange rate in protic solvents. Conversely, deuterated acetic acid (CD3COOD) immediately loses its carboxyl deuterium in aqueous media, and its methyl deuterons are highly susceptible to enzyme-catalyzed enolization and subsequent H/D exchange, leading to unpredictable signal loss and quantification errors [1].

Evidence DimensionIsotopic label retention in aqueous biological media
Target Compound Data100% label retention (0% exchange)
Comparator Or BaselineDeuterated acetic acid (Rapid H/D exchange of carboxyl and potential methyl deuterons)
Quantified DifferenceComplete prevention of label loss via solvent exchange
ConditionsAqueous biological incubation and enzymatic assays (pH ~7.4)

Ensures the integrity of the internal standard or metabolic tracer throughout complex, multi-day aqueous workflows, preventing costly analytical failures.

Quantitative LC-MS/MS Metabolomics of Short-Chain Fatty Acids

Used as a premium internal standard for the absolute quantification of short-chain fatty acids (SCFAs) in plasma, serum, and microbiome-derived fecal extracts, where perfect chromatographic co-elution and avoidance of H/D exchange are mandatory for accurate matrix effect correction [1].

Metabolic Flux Analysis (MFA) in Cell Culture

Procured for tracing carbon flow through the TCA cycle and lipid biosynthesis pathways in mammalian cell cultures, utilizing the +2 Da mass shift to cleanly track multi-carbon incorporation into complex downstream metabolites without natural isotope interference [1].

Polyketide and Lipid Biosynthesis Tracing via NMR

Essential for 13C-NMR studies in industrial microbiology and natural product discovery, where the 13C-13C J-coupling definitively proves the intact incorporation of two-carbon acetate units into novel drug scaffolds [1].

GLP-Compliant Clinical Bioanalysis Method Validation

Selected over deuterated analogs during the validation of GLP-compliant clinical assays to ensure that matrix effects are perfectly normalized without the risk of chromatographic isotope effects or aqueous label loss [1].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-15-2023
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology

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